![molecular formula C17H19N9 B3005647 6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320176-81-4](/img/structure/B3005647.png)

6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

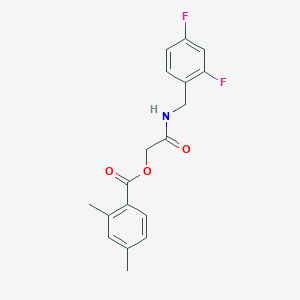

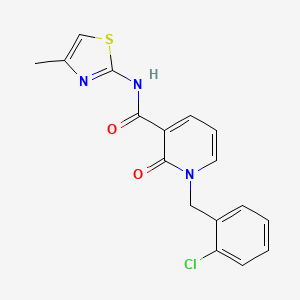

The compound "6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic compound that is likely to possess significant pharmacological properties due to the presence of multiple rings such as pyrrolopyrimidine, diazepane, and triazolopyridazine. These types of compounds have been studied for various biological activities, including anxiolytic, antimicrobial, antioxidant, and herbicidal activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines involves the use of substituted phenyl derivatives and other reagents to construct the triazolopyridazine core . Similarly, the synthesis of pyrimidodiazepines and other uracil derivatives from 5,6-diamino-1-(2-chlorobenzyl)uracil demonstrates the complexity and versatility of the synthetic routes available for such compounds . The synthesis of the specific compound would likely involve a tailored approach to incorporate the pyrrolopyrimidine and diazepane moieties into the triazolopyridazine framework.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD in some cases . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand the molecular geometry, electronic properties, and intermolecular interactions of these compounds . These analyses are crucial for predicting the reactivity and potential binding modes of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of similar triazolopyridazine compounds has been explored through cyclocondensation reactions with reagents like hydroxylamine and hydrazine, leading to the formation of new heterocyclic rings . The presence of reactive functional groups in the compound "this compound" suggests that it could undergo similar reactions, potentially yielding novel derivatives with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of multiple rings and heteroatoms can affect properties such as solubility, melting point, and stability. The compound's ability to form intermolecular hydrogen bonds and other non-covalent interactions can also impact its physical properties and its behavior in biological systems .

Zukünftige Richtungen

The future research directions for this compound could include further studies to determine its biological activities and potential therapeutic applications. For instance, it could be tested against a range of biological targets to determine its activity profile. It could also be modified to improve its activity or reduce any potential side effects .

Wirkmechanismus

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound also induces apoptosis within cells .

Biochemical Pathways

The compound’s action affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been observed to increase the activity of proapoptotic proteins such as caspase-3 and Bax, while decreasing the activity of anti-apoptotic protein Bcl-2 . This leads to the induction of apoptosis within cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins.

Eigenschaften

IUPAC Name |

6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N9/c1-12-9-13-16(21-12)17(19-10-18-13)25-6-2-5-24(7-8-25)15-4-3-14-22-20-11-26(14)23-15/h3-4,9-11,21H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFGKTRZQJHSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)